Home > Products > Screening Compounds P105028 > 2-Chloro-3-nitro-7,8-dihydro-5H-pyrano[4,3-B]pyridine
2-Chloro-3-nitro-7,8-dihydro-5H-pyrano[4,3-B]pyridine -

2-Chloro-3-nitro-7,8-dihydro-5H-pyrano[4,3-B]pyridine

Catalog Number: EVT-13154714
CAS Number:
Molecular Formula: C8H7ClN2O3
Molecular Weight: 214.60 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Chloro-3-nitro-7,8-dihydro-5H-pyrano[4,3-B]pyridine is a heterocyclic compound characterized by a complex bicyclic structure. It belongs to the class of pyrano-pyridines, which are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The compound features a chloro and nitro substituent that may influence its reactivity and biological properties.

Source

The synthesis and characterization of 2-chloro-3-nitro-7,8-dihydro-5H-pyrano[4,3-B]pyridine can be traced through various synthetic methodologies documented in scientific literature. These methods often involve cyclization reactions of appropriate precursors, which can yield the target compound with varying degrees of efficiency.

Classification

This compound is classified as a heterocyclic organic compound, specifically a pyrano[4,3-B]pyridine, which incorporates both pyridine and pyran rings. Its structural complexity allows for a variety of chemical reactions and potential interactions with biological systems.

Synthesis Analysis

Methods

The synthesis of 2-chloro-3-nitro-7,8-dihydro-5H-pyrano[4,3-B]pyridine typically involves multi-step synthetic pathways. One common method includes:

For instance, one study reported a four-step sequence involving the condensation of 4-chloro-3-nitropyridine with phenol, followed by reduction and cyclization to achieve the target compound in modest yields .

Technical Details

The synthesis may require careful control of reaction conditions such as temperature and pH to optimize yields and minimize by-products. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for monitoring reactions and characterizing products.

Molecular Structure Analysis

Structure

The molecular structure of 2-chloro-3-nitro-7,8-dihydro-5H-pyrano[4,3-B]pyridine can be represented as follows:

  • Molecular Formula: C10_{10}H8_{8}ClN2_2O2_2
  • Molecular Weight: 224.64 g/mol

The structure consists of a pyridine ring fused to a pyran ring, with a chlorine atom at position 2 and a nitro group at position 3.

Data

Crystallographic studies may provide detailed insights into bond lengths and angles within the molecule, which are crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions

2-Chloro-3-nitro-7,8-dihydro-5H-pyrano[4,3-B]pyridine can undergo various chemical reactions due to the presence of reactive functional groups:

  1. Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under appropriate conditions.
  2. Reduction Reactions: The nitro group may be reduced to an amine, altering the compound's reactivity profile.
  3. Cyclization: Further cyclization reactions can lead to more complex structures or derivatives.

Technical Details

Reactions are typically conducted under controlled conditions using solvents such as dimethyl sulfoxide (DMSO) or ethanol, often employing catalysts to facilitate transformations.

Mechanism of Action

Process

The mechanism of action for compounds like 2-chloro-3-nitro-7,8-dihydro-5H-pyrano[4,3-B]pyridine often involves interactions with biological targets such as enzymes or receptors.

  1. Binding Affinity: The presence of the chloro and nitro groups may enhance binding affinity to specific targets.
  2. Biological Activity: The compound may exhibit pharmacological effects depending on its ability to modulate biochemical pathways.

Data

Studies have shown that related compounds display activities such as anti-inflammatory or antimicrobial properties, suggesting potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a yellow crystalline solid.
  2. Melting Point: Specific melting point data may vary; empirical data should be consulted for precise values.

Chemical Properties

  1. Solubility: Soluble in organic solvents like ethanol but may have limited solubility in water.
  2. Stability: Stability studies indicate that the compound is sensitive to light and moisture; storage conditions should be optimized accordingly.

Relevant analyses include infrared spectroscopy (IR), NMR spectroscopy, and mass spectrometry (MS) for characterizing functional groups and confirming molecular identity.

Applications

Scientific Uses

The compound has potential applications in medicinal chemistry due to its structural features that may confer biological activity:

  1. Drug Development: Investigated for its potential as an anti-cancer agent or in treatments for other diseases.
  2. Synthetic Intermediates: Used as intermediates in the synthesis of more complex heterocyclic compounds.

Research continues to explore the pharmacological profiles of related compounds to establish structure-activity relationships that could lead to novel therapeutic agents .

Introduction to Pyrano[4,3-b]pyridine Derivatives in Heterocyclic Chemistry

Nomenclature and Structural Taxonomy of Fused Pyrano-Pyridine Systems

The pyrano[4,3-b]pyridine scaffold represents a privileged bicyclic heterocyclic system characterized by fusion between oxygen-containing pyran and nitrogen-containing pyridine rings. According to IUPAC nomenclature conventions, the numbering system depends on the specific fusion type: The "b" notation indicates bond fusion between pyran position 4 and pyridine position 3. This framework exhibits structural versatility through various oxidation states, including dihydropyran (7,8-dihydro derivatives) and fully aromatic pyridine components. The 7,8-dihydro-5H designation specifically denotes a partially saturated system where hydrogenation occurs at the pyran ring's C7-C8 positions, enhancing conformational flexibility while preserving aromaticity in the pyridine segment. This molecular architecture creates distinct electronic environments across the ring system, enabling selective functionalization at electron-deficient positions (C2, C3) versus electron-rich positions (C6) [1] [4].

Structural taxonomy categorizes these fused systems based on:

  • Fusion orientation: [4,3-b] vs. [3,2-c] isomers exhibit distinct electronic distributions
  • Saturation patterns: Aromatic (e.g., chromenopyridines) vs. partially saturated (e.g., 5H,6H,7H derivatives)
  • Substituent positioning: Electron-withdrawing groups preferentially at C2/C3, electron-donating groups at C6

Table 1: Classification of Pyrano-Pyridine Regioisomers

Fusion TypeBridge AtomsAromatic CharacterRepresentative Derivatives
[4,3-b]Pyran C4-Pyridine N1Partially saturated7,8-Dihydro-5H-pyrano[4,3-b]pyridines
[3,2-c]Pyran C2-Pyridine C3Fully aromaticChromeno[3,2-c]pyridines
[3,4-c]Pyran C3-Pyridine C4VariablePyrano[3,4-c]pyridine neuroactive agents

Significance of Nitro and Chloro Substituents in Pharmacophore Design

The strategic incorporation of nitro and chloro substituents at the C2 and C3 positions creates a powerful electron-deficient domain that profoundly influences the compound's bioactivity profile. The chloro group serves dual roles: as a leaving group enabling nucleophilic displacement reactions in medicinal chemistry applications, and as a hydrophobic anchor enhancing target binding through van der Waals interactions. The ortho-nitro functionality exerts strong -I and -M effects, reducing electron density at adjacent positions and facilitating interactions with biological nucleophiles. This combination creates a multifunctional pharmacophore capable of diverse interactions, including hydrogen bonding (nitro group), halogen bonding (chloro group), and π-stacking (aromatic system) [4] [6].

The electronic effects manifest spectroscopically through:

  • Downfield shifts in ¹H NMR (pyridine H4 proton > δ 7.60 ppm)
  • Characteristic IR stretches at 1520-1550 cm⁻¹ (asymmetric NO₂) and 1340-1370 cm⁻¹ (symmetric NO₂)
  • Reduction potential at approximately -0.75 V vs. SCE for nitro group conversion to hydroxylamine

Historical Evolution of Pyrano[4,3-b]pyridine-Based Drug Discovery

The therapeutic exploration of pyrano[4,3-b]pyridines has evolved from early natural product isolations to sophisticated rational drug design. Initial interest emerged with the isolation of chromeno[3,2-c]pyridine alkaloids like SB236049 from Chaetomium funicola fungi, which demonstrated metallo-β-lactamase inhibition. Subsequent discoveries included Diaporphasines A-E from mangrove endophytes (2000-2017) and Phomochromenones from Phomopsis species, though these early natural derivatives showed inconsistent bioactivity profiles. The synthetic breakthrough came with developing efficient cyclization strategies, notably Bloomfield's pyridyl phenyl ether cyclization (1970) and Villani's PPA-mediated ring closure (1975), which enabled systematic structure-activity studies [1] [8] [10].

The 21st century witnessed accelerated development:

  • 2002-2013: Isolation of bioactive natural pyranopyridines (SB236049, Diaporphasines)
  • 2010s: Development of catalytic methods (Pd-catalyzed C-C coupling, POCl₃-mediated cyclization)
  • 2020s: Rational design of targeted hybrids (tubulin inhibitors, kinase modulators)

Properties

Product Name

2-Chloro-3-nitro-7,8-dihydro-5H-pyrano[4,3-B]pyridine

IUPAC Name

2-chloro-3-nitro-7,8-dihydro-5H-pyrano[4,3-b]pyridine

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

InChI

InChI=1S/C8H7ClN2O3/c9-8-7(11(12)13)3-5-4-14-2-1-6(5)10-8/h3H,1-2,4H2

InChI Key

IHESSSXEQBBPPF-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=CC(=C(N=C21)Cl)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.